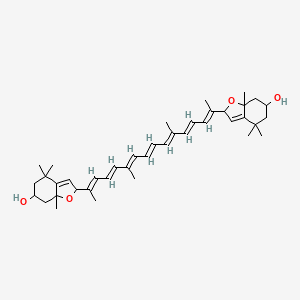
Auroxanthin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Auroxanthin is an epoxycarotenol that consists of 5,6,5',8'-tetrahydro-beta,beta-carotene-3,3'-diol having epoxy groups at the 5,8- and 5',8'-positions.
Wissenschaftliche Forschungsanwendungen
Nutritional and Health Benefits
Auroxanthin is recognized for its antioxidant properties, which contribute to various health benefits. Carotenoids, including this compound, are known to combat oxidative stress by neutralizing free radicals. This activity is crucial in preventing chronic diseases such as cancer and cardiovascular conditions.
Health Benefits Overview:
- Antioxidant Activity : this compound can quench singlet oxygen and deactivate free radicals, reducing oxidative damage to cells .
- Potential Cancer Prevention : Research indicates that carotenoids may play a role in lowering the risk of certain cancers due to their antioxidant properties .
- Eye Health : Carotenoids are linked to the prevention of macular degeneration and other eye-related issues .
Applications in Food Industry
This compound is utilized as a natural colorant in the food industry due to its vibrant yellow hue. It is considered safer than synthetic dyes and can enhance the visual appeal of various food products.
Food Industry Applications:
- Natural Colorant : this compound is used in dairy products, beverages, and confectionery to improve color without compromising safety .
- Nutritional Supplement : Due to its health benefits, this compound is included in dietary supplements aimed at enhancing overall health and well-being .
Agricultural Uses
In agriculture, this compound has been studied for its potential role in improving plant resilience against environmental stressors.
Agricultural Applications:
- Phytoremediation : this compound's presence in plants like Juncus acutus indicates potential for heavy metal accumulation and tolerance, making it a candidate for phytoremediation strategies .
- Plant Growth Promotion : Its antioxidant properties may help plants cope with oxidative stress caused by pollutants or adverse environmental conditions .
Case Studies
Several studies have highlighted the applications of this compound across different domains:
Future Perspectives
The future applications of this compound appear promising, particularly as research continues to uncover its biological activities and benefits. Potential areas for further exploration include:
- Development of functional foods enriched with this compound.
- Investigating its role in agricultural biotechnology for crop improvement.
- Expanding research on its therapeutic potentials against specific diseases.
Analyse Chemischer Reaktionen
Reaction Mechanism
The synthesis involves three key steps:
-
Epoxide Ring Opening : The C5,C6-epoxide in phosphonate 9 opens under basic conditions to form an alkoxide anion.
-
Conjugate Addition : The alkoxide attacks the C8 position of the trienylphosphonate intermediate, forming a furanoxide allyl phosphonate.
-
Condensation : The intermediate reacts with the C10-dialdehyde 7 to form the carotenoid skeleton .
| Step | Key Intermediate | Product |
|---|---|---|
| 1 | Alkoxide anion (I) | Furanoxide allyl phosphonate (III) |
| 2 | C8-conjugate addition | Heptaenal 17 |
| 3 | HWE condensation | Auroxanthin (6) |
Stereoselectivity
The reaction favors the thermodynamically stable all-trans isomer of the polyene chain, leading to a 3:1 ratio of the 8R,8′R diastereomer over the 8R,8′S form. This selectivity arises from the stability of the trans configuration in the dihydrofuran ring system .
Purification and Characterization
4.1 Chromatographic Separation
this compound is purified using nitrile-functionalized silica gel, with elution gradients optimized to separate diastereomers .
4.2 Spectroscopic Data
| NMR Shift | Proton | Assignment |
|---|---|---|
| δ ≈ 5.25 ppm | H7 | Dihydrofuran proton |
| δ ≈ 5.16 ppm | H8 | Dihydrofuran proton |
These shifts confirm the relative configuration of the dihydrofuran fragments .
Biological Relevance
This compound’s synthesis is critical for studying its role in plant-derived carotenoid pathways. The chemical method bypasses the low efficiency of natural biogenesis (e.g., 0.1 mg isolated from 100 g of sweet potato tubers) .
Table 2: Comparative Yields of Carotenoid Syntheses
| Compound | Yield | Biological Source |
|---|---|---|
| This compound (6) | 65% | Synthetic |
| Echinenone 5′,8′-epoxide (2a) | 47% | Synthetic |
| Natural this compound | <1% | Sweet potato tubers |
This synthesis strategy enables large-scale production for biochemical studies .
Eigenschaften
Molekularformel |
C40H56O4 |
|---|---|
Molekulargewicht |
600.9 g/mol |
IUPAC-Name |
2-[(2E,4E,6E,8E,10E,12E,14E)-15-(6-hydroxy-4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-2-yl)-6,11-dimethylhexadeca-2,4,6,8,10,12,14-heptaen-2-yl]-4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-6-ol |
InChI |
InChI=1S/C40H56O4/c1-27(17-13-19-29(3)33-21-35-37(5,6)23-31(41)25-39(35,9)43-33)15-11-12-16-28(2)18-14-20-30(4)34-22-36-38(7,8)24-32(42)26-40(36,10)44-34/h11-22,31-34,41-42H,23-26H2,1-10H3/b12-11+,17-13+,18-14+,27-15+,28-16+,29-19+,30-20+ |
InChI-Schlüssel |
YLUSVJDFTAATNS-BXOKDNRRSA-N |
Isomerische SMILES |
C/C(=C\C=C\C=C(\C=C\C=C(\C1OC2(C(=C1)C(CC(C2)O)(C)C)C)/C)/C)/C=C/C=C(/C3OC4(C(=C3)C(CC(C4)O)(C)C)C)\C |
Kanonische SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C1C=C2C(CC(CC2(O1)C)O)(C)C)C=CC=C(C)C3C=C4C(CC(CC4(O3)C)O)(C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















